

spectroscopic data analysis for 1-dodecene (NMR, IR, mass spec)

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Spectroscopic Analysis of 1-Dodecene: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data analysis for **1-dodecene**, a linear alpha-olefin. The guide is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed insights into its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of **1-dodecene**.

Table 1: ¹H NMR Spectroscopic Data for 1-Dodecene



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~5.80	ddt	1H	=CH-
~4.97	ddt	1H	H₂C= (trans)
~4.91	ddt	1H	H ₂ C= (cis)
~2.04	q	2H	-CH ₂ -CH=
~1.27	m	16H	-(CH2)8-
~0.88	t	3H	-СНз

Spectra are typically run in CDCl₃. Chemical shifts are referenced to TMS at 0 ppm.

Table 2: ¹³C NMR Spectroscopic Data for 1-Dodecene

Chemical Shift (δ) ppm	Carbon Assignment
~139.2	C-2 (=CH-)
~114.1	C-1 (=CH ₂)
~33.9	C-3
~31.9	C-10
~29.6	C-4 to C-9
~29.3	C-4 to C-9
~29.1	C-4 to C-9
~28.9	C-4 to C-9
~22.7	C-11
~14.1	C-12 (-CH ₃)

Spectra are typically run in CDCl $_3$. Chemical shifts are referenced to the solvent peak (CDCl $_3$ at 77.16 ppm).[1][2]



Table 3: Infrared (IR) Spectroscopy Data for 1-Dodecene

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3077	C-H Stretch	=C-H (alkene)
~2957, ~2853	C-H Stretch	-C-H (alkane)
~1641	C=C Stretch	C=C (alkene)
~1465	C-H Bend	-CH2- (alkane)
~991, ~909	C-H Bend	=C-H out-of-plane (alkene)

Spectra of neat liquid samples are often acquired.[2][3]

Table 4: Mass Spectrometry (MS) Data for 1-Dodecene

m/z	Relative Intensity	Assignment
168	Moderate	[M]+ (Molecular Ion)
125	Low	[M - C ₃ H ₇] ⁺
111	Moderate	[M - C4H9] ⁺
97	High	[M - C5H11]+
83	High	[M - C ₆ H ₁₃] ⁺
69	High	[M - C7H15]+
55	Very High	[C ₄ H ₇] ⁺
41	Base Peak	[C₃H₅] ⁺ (Allyl Cation)

Data obtained via Electron Ionization (EI) Mass Spectrometry.[4][5][6]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy



Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **1-dodecene**.

Materials:

- 1-Dodecene sample (liquid)
- Deuterated chloroform (CDCl₃)
- NMR tube (5 mm diameter)
- Pipette
- Vortex mixer

Procedure:

- Sample Preparation: Accurately weigh approximately 5-20 mg of the 1-dodecene sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of deuterated chloroform.[7][8]
- The sample should be fully dissolved; gentle vortexing can be applied to ensure a homogeneous solution.[7]
- Transfer the solution into a clean, dry 5 mm NMR tube. The liquid level should be around 4-5 cm.[7]
- Cap the NMR tube securely.
- Instrument Setup:
 - Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.
 - Place the sample into the NMR spectrometer.
- Data Acquisition:
 - Lock the spectrometer onto the deuterium signal of the CDCl₃.
 - Shim the magnetic field to achieve optimal homogeneity and resolution.



- Tune and match the probe for the desired nucleus (¹H or ¹³C).
- Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay). For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[7]
- Acquire the spectrum.
- Data Processing:
 - Apply Fourier transformation to the raw data.
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H) or the solvent peak itself (CDCl₃ at 77.16 ppm for ¹³C).
 - Integrate the peaks in the ¹H NMR spectrum.
 - Perform peak picking for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of **1-dodecene**.

Method: Neat Liquid Film This is a common and straightforward method for analyzing pure liquid samples.[9][10]

Materials:

- 1-Dodecene sample (liquid)
- Two polished salt plates (e.g., NaCl or KBr)
- Pipette
- Kimwipes
- Acetone (for cleaning)



Procedure:

- Sample Preparation:
 - Ensure the salt plates are clean and dry. If necessary, clean them with a small amount of acetone and a Kimwipe, handling them by the edges to avoid fingerprints.[10]
 - Using a pipette, place one to two drops of neat 1-dodecene onto the center of one salt plate.[9]
 - Carefully place the second salt plate on top, creating a thin liquid film "sandwich".[9][10] The liquid should spread evenly between the plates.
- Data Acquisition:
 - Place the salt plate sandwich into the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty instrument.
 - Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Post-Analysis:
 - Clean the salt plates thoroughly with acetone and return them to a desiccator for storage.
 [10]

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and fragment ions of **1-dodecene**.

Method: Electron Ionization (EI) with Gas Chromatography (GC) Inlet

Materials:

• 1-Dodecene sample (liquid)



- Volatile solvent (e.g., dichloromethane or hexane) for dilution
- GC-MS instrument

Procedure:

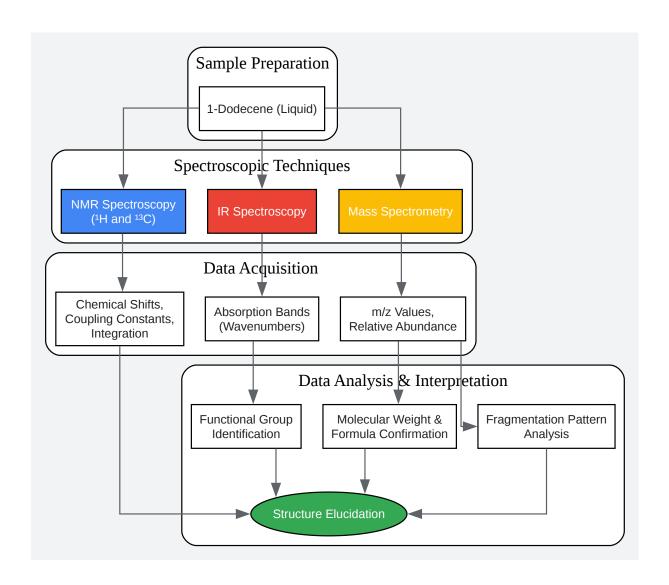
- Sample Preparation:
 - Prepare a dilute solution of **1-dodecene** in a volatile solvent.
- Instrument Setup:
 - The sample is injected into the gas chromatograph, where it is vaporized and separated from the solvent and any impurities.
 - The separated **1-dodecene** molecules then enter the ion source of the mass spectrometer.
- Ionization and Fragmentation:
 - In the EI source, the gaseous 1-dodecene molecules are bombarded with a high-energy electron beam (typically 70 eV).[11]
 - This bombardment dislodges an electron from the molecule, forming a positively charged molecular ion ([M]+), which is a radical cation.[11]
 - The molecular ion is often energetically unstable and undergoes fragmentation to produce smaller, more stable ions.
- Mass Analysis and Detection:
 - The resulting ions (molecular ion and fragment ions) are accelerated into the mass analyzer.
 - The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
 - The separated ions are detected, and their abundance is recorded.



- Data Interpretation:
 - The resulting mass spectrum is a plot of relative ion abundance versus m/z.
 - The peak with the highest m/z value typically corresponds to the molecular ion.
 - The fragmentation pattern provides structural information about the molecule.

Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis of **1-dodecene**.



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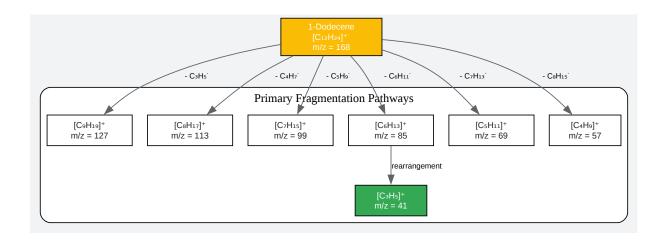


Caption: Workflow for the spectroscopic analysis of **1-dodecene**.



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Caption: Key IR absorptions for **1-dodecene** functional groups.



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Caption: Simplified mass spectrometry fragmentation of **1-dodecene**.

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